molecular formula C8H8N2O2 B2382724 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one CAS No. 1378683-92-1

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one

Cat. No.: B2382724
CAS No.: 1378683-92-1
M. Wt: 164.164
InChI Key: AINRWJHBDLUXCI-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both hydroxyl and carbonyl functional groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its diverse biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    6-Hydroxyquinoxaline: A hydroxylated derivative of quinoxaline.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

3,4-Dihydro-6-hydroxyquinoxalin-2(1H)-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-3,9,11H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRWJHBDLUXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378683-92-1
Record name 6-hydroxy-1,2,3,4-tetrahydroquinoxalin-2-one
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